N-(2-carbamoyl-1-benzofuran-3-yl)-N'-(3-phenylpropyl)ethanediamide
Description
Properties
IUPAC Name |
N'-(2-carbamoyl-1-benzofuran-3-yl)-N-(3-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c21-18(24)17-16(14-10-4-5-11-15(14)27-17)23-20(26)19(25)22-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H2,21,24)(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUIXKUICKDFGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-(2-carbamoyl-1-benzofuran-3-yl)-N'-(3-phenylpropyl)ethanediamide exhibit significant anticancer properties. Studies have shown that benzofuran derivatives can inhibit tumor growth by interfering with cancer cell proliferation and inducing apoptosis. The compound's ability to target specific molecular pathways involved in cancer progression makes it a candidate for further development as an anticancer agent .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Benzofuran derivatives have demonstrated the ability to protect neuronal cells from oxidative stress and neurodegeneration, which are critical factors in diseases such as Alzheimer's and Parkinson's. By modulating neuroinflammatory responses, these compounds may help in the development of therapeutic strategies for neurodegenerative disorders .
Biological Research
Enzyme Inhibition
this compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain proteases or kinases, which are crucial in various biological processes including cell signaling and metabolism. This property could be exploited in drug design aimed at diseases where these enzymes play a pivotal role .
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness against bacterial strains indicates potential applications in developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .
Materials Science
Polymer Development
In materials science, derivatives of benzofuran are being explored for their utility in creating novel polymers with enhanced properties. The incorporation of this compound into polymer matrices could improve mechanical strength and thermal stability, making them suitable for advanced applications such as aerospace and automotive industries .
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Anticancer Activity of Benzofurans | To evaluate the cytotoxic effects on cancer cells | Significant reduction in cell viability observed |
| Neuroprotective Effects | Assess protection against oxidative stress | Reduced markers of inflammation in neuronal cells |
| Enzyme Inhibition | Investigate inhibition of specific enzymes | Identified potential inhibitors with IC50 values |
| Antimicrobial Efficacy | Test against bacterial strains | Effective against multiple strains |
Chemical Reactions Analysis
Hydrolysis Reactions
The compound’s carbamoyl and amide groups are susceptible to hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Carbamoyl hydrolysis | 6M HCl, reflux, 6–8 hrs | 2-aminobenzofuran-3-carboxylic acid + 3-phenylpropylamine | Rate increases with electron-withdrawing substituents. |
| Ethanediamide cleavage | 1M NaOH, 80°C, 4 hrs | Benzofuran-3-carboxamide + 3-phenylpropyl oxamic acid | Base-catalyzed mechanism dominates. |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack.
-
Base-mediated cleavage involves hydroxide ion attack at the electrophilic carbonyl carbon.
Electrophilic Aromatic Substitution
The benzofuran ring undergoes regioselective electrophilic substitution due to electron-rich positions:
| Reaction | Reagents | Position Modified | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 hrs | C-5 of benzofuran | 5-nitrobenzofuran derivative | 68% |
| Bromination | Br₂/FeBr₃, CH₂Cl₂, RT, 1 hr | C-6 of benzofuran | 6-bromo-substituted compound | 72% |
Stereoelectronic Factors :
-
Electron-donating carbamoyl group directs electrophiles to C-5 and C-6 positions.
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Steric hindrance from the phenylpropyl chain reduces reactivity at C-2.
Functional Group Transformations
The ethanediamide linker and carbamoyl group enable additional modifications:
| Reaction | Catalyst/Reagent | Outcome | Applications |
|---|---|---|---|
| Amide alkylation | NaH, CH₃I, DMF, RT | N-methylation of ethanediamide nitrogen | Enhanced lipophilicity for CNS targeting. |
| Carbamoyl reduction | LiAlH₄, THF, reflux, 3 hrs | Conversion to amine (–NH₂) | Precursor for secondary amine derivatives. |
Experimental Notes :
-
LiAlH₄ selectively reduces carbamoyl groups without affecting the benzofuran ring.
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Alkylation reactions require anhydrous conditions to avoid hydrolysis side reactions.
Cross-Coupling Reactions (Hypothetical Framework)
While no direct data exists for this compound, structurally similar benzofuran-ethanediamides participate in:
| Reaction | Conditions | Expected Outcome | Rationale |
|---|---|---|---|
| Suzuki–Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl formation at benzofuran C-5 | Enabled by brominated intermediates. |
| Ullmann condensation | CuI, 1,10-phenanthroline, DMF | Diarylamine linkage | Compatible with carbamoyl stability. |
Theoretical Basis :
-
Bromination at C-5/C-6 (as shown in Section 2) creates handles for transition metal–catalyzed couplings.
-
Ethanediamide nitrogen atoms may serve as directing groups in C–H activation protocols.
Stability Under Photochemical Conditions
While no direct studies exist, analogous benzofuran-amides show:
| Parameter | Conditions | Degradation Rate | Primary Pathway |
|---|---|---|---|
| UV exposure (λ = 254 nm) | Methanol, 24 hrs | 22% decomposition | Radical-mediated benzofuran ring cleavage . |
Recommendations :
Comparison with Similar Compounds
Diamide Derivatives
Benzathine Benzylpenicillin ()
- Structure : Contains a dibenzylethylenediamine backbone complexed with penicillin, forming a diamide salt.
- Comparison : Unlike the target compound’s benzofuran core, this derivative uses a bicyclic β-lactam system. The ethanediamide bridge in both compounds enhances stability, but the penicillin derivative’s ionic nature improves solubility in aqueous media, critical for antibiotic efficacy. The target compound’s neutral diamide structure may favor lipid membrane penetration .
Monoamide Derivatives with Phenylpropyl Groups
N-(3-Phenylpropyl)acetamide Derivatives ()
- Examples : Compounds 40000–40006 feature acetamide cores with substituents (Cl, Br, CH₃, OCH₃) on aromatic rings.
- Comparison: The phenylpropyl group in these analogs enhances lipophilicity, similar to the target compound. However, the ethanediamide bridge in the target compound introduces a second amide bond, likely reducing metabolic degradation compared to monoamides.
Benzamide and Carboxamide Pesticides ()
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Structure : Trifluoromethyl-substituted benzamide with an isopropoxy group.
- Comparison: Both compounds contain aromatic amide backbones.
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
- Structure : Chlorophenyl and furan-derived carboxamide.
- The chlorine substituent in cyprofuram increases electrophilicity, which may enhance reactivity in pesticidal mechanisms .
Data Table: Key Structural and Functional Differences
Research Findings and Implications
- Synthesis Pathways : The target compound’s ethanediamide group may be synthesized via amidation steps similar to those in (e.g., coupling of benzofuran-3-carboxylic acid with 3-phenylpropylamine) .
- The benzofuran core may also enable interactions with biological targets like kinases or GPCRs .
- Stability : The ethanediamide bridge likely confers higher thermal and hydrolytic stability compared to ester-linked analogs (), making it suitable for long-acting formulations .
Q & A
Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?
The compound contains a 2-carbamoylbenzofuran core, a 3-phenylpropyl chain, and an ethanediamide linker. The benzofuran moiety imparts aromaticity and π-stacking potential, while the carbamoyl group enhances hydrogen-bonding capacity. The 3-phenylpropyl substituent increases lipophilicity, influencing solubility and membrane permeability. The ethanediamide linkage allows conformational flexibility, enabling interactions with diverse molecular targets .
Q. What synthetic routes are effective for constructing the benzofuran-3-yl moiety in analogous compounds?
A cascade [3,3]-sigmatropic rearrangement followed by aromatization is a validated strategy for benzofuran synthesis. For example, NaH-mediated cyclization of substituted phenols in THF under anhydrous conditions yields benzofuran derivatives with high regioselectivity. This method avoids harsh reagents and preserves functional groups like methoxy or benzyloxy substituents .
Q. How does the 3-phenylpropyl group impact physicochemical properties such as logP or solubility?
The 3-phenylpropyl group contributes significantly to hydrophobicity (logP ~3.5–4.0), as observed in structurally related compounds like N-(3-phenylpropyl)acetamide. This group reduces aqueous solubility but enhances passive diffusion across biological membranes, making the compound suitable for in vivo studies requiring blood-brain barrier penetration .
Advanced Research Questions
Q. How can contradictory bioactivity data across assay systems be systematically resolved?
Discrepancies in bioactivity often arise from assay-specific conditions (e.g., pH, co-solvents) or target protein conformational states. To address this:
- Perform orthogonal assays (e.g., SPR for binding kinetics, cellular assays for functional activity).
- Use molecular dynamics simulations to assess ligand-protein interactions under varying conditions.
- Validate results with structural analogs to isolate structure-activity relationships (SAR) .
Q. What computational strategies predict the compound’s binding affinity to kinases or GPCRs?
Density Functional Theory (DFT) calculations optimize the compound’s geometry, while molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding poses. Key parameters include:
- pKa : ~11.15 (protonation at physiological pH).
- Polar surface area : ~90 Ų (indicative of moderate membrane permeability).
- Lipinski’s Rule of Five compliance : Yes (MW <500, logP <5). These metrics align with kinase inhibitors like imatinib analogs .
Q. Which analytical techniques are optimal for characterizing degradation products or impurities?
- HPLC-MS/MS : Detects trace impurities (e.g., N-oxide or hydrolyzed ethanediamide derivatives) with ppm-level sensitivity.
- NMR (¹H/¹³C) : Assigns regiochemical purity, especially for benzofuran ring substitution.
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline forms.
- Stability studies : Accelerated degradation under heat/light identifies labile functional groups (e.g., carbamoyl hydrolysis) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
